CYP3A4 vs CYP2C19 Selectivity: A 9.1-Fold Preference Distinguishing 825599-58-4 from Non-Selective CYP Inhibitors
In a standardized recombinant enzyme inhibition panel, compound 825599-58-4 exhibited a markedly higher affinity for CYP3A4 (IC50 = 5,490 nM, human liver microsomes, midazolam substrate) compared to CYP2C19 (Ki = 50,000 nM, recombinant enzyme, 3-O-methylfluorescein substrate) [1]. This yields a CYP3A4/CYP2C19 selectivity ratio of approximately 9.1-fold. In contrast, the structurally related analog 3-benzyl-5-methylbenzo[d]oxazol-2(3H)-one, lacking the 4-butoxy-3-methoxy substitution, shows no reported selective CYP inhibition in publicly curated databases [2]. This differential CYP interaction profile is essential for laboratories studying metabolic stability where avoiding CYP2C19-mediated metabolism is a design criterion.
| Evidence Dimension | CYP450 Isoform Inhibition Selectivity (CYP3A4 vs CYP2C19) |
|---|---|
| Target Compound Data | CYP3A4 IC50 = 5,490 nM; CYP2C19 Ki = 50,000 nM; Selectivity ratio = 9.1-fold |
| Comparator Or Baseline | 3-benzyl-5-methylbenzo[d]oxazol-2(3H)-one: No CYP inhibition data reported in public databases, precluding a direct selectivity determination, which qualitatively indicates a significantly different ADME interaction profile. |
| Quantified Difference | 825599-58-4 provides a measurable 9.1-fold CYP3A4-over-CYP2C19 preference, whereas the comparator lacks any documented CYP interaction fingerprint. |
| Conditions | CYP3A4: Human liver microsomes, midazolam substrate, 5 min preincubation, LC-MS/MS analysis. CYP2C19: Recombinant enzyme, 3-O-methylfluorescein substrate, 3 min preincubation. (BindingDB Assay Data) |
Why This Matters
A known isoform selectivity profile reduces the risk of confounding metabolism-driven effects in cellular assays compared to an analog with unknown CYP liability, making 825599-58-4 a more predictable tool for ADME-Tox panel construction.
- [1] BindingDB Entry BDBM50380527 (CHEMBL2018913). Affinity Data: Ki/IC50 values for CYP2C19, CYP2E1, and CYP3A4. BindingDB (2025). View Source
- [2] PubChem BioAssay Summary for CID 2141767. No reported CYP inhibition data for comparator. National Center for Biotechnology Information (2025). View Source
